Ethynylferrocene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

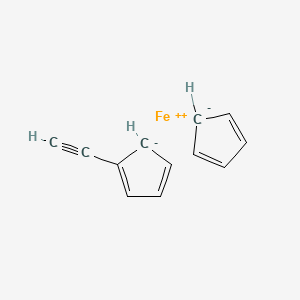

Structure

2D Structure

Propriétés

Formule moléculaire |

C12H10Fe |

|---|---|

Poids moléculaire |

210.05 g/mol |

Nom IUPAC |

cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+) |

InChI |

InChI=1S/C7H5.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h1,3-6H;1-5H;/q2*-1;+2 |

Clé InChI |

BXSUNBWPHNMDRM-UHFFFAOYSA-N |

SMILES canonique |

C#CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |

Numéros CAS associés |

33410-56-9 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Ethynylferrocene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynylferrocene is an organometallic compound featuring a ferrocene moiety substituted with an ethynyl group. This unique combination of a redox-active metallocene and a reactive alkyne functionality makes it a versatile building block in various fields of chemical science, including materials science, catalysis, and medicinal chemistry. Its ability to undergo a variety of chemical transformations, most notably click chemistry and coupling reactions, allows for the straightforward introduction of the electrochemically active ferrocene unit into a wide array of molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and visualizations to support its application in research and development.

Physical and Spectroscopic Properties

This compound is an orange to red-brown crystalline solid at room temperature.[1][2][3] It is air-stable and can be handled under normal laboratory conditions, although storage at 2-8°C is recommended for long-term stability.[2][4] While quantitative solubility data is not extensively reported in the literature, it is known to be slightly soluble in chloroform and methanol. For similar compounds like ethenyl ferrocene, for which quantitative data is also scarce, the solubility of ferrocene is often used as a proxy, suggesting good solubility in aromatic and chlorinated hydrocarbons and lower solubility in aliphatic and oxygenated solvents.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₂H₁₀Fe | |

| Molecular Weight | 210.05 g/mol | |

| Appearance | Orange solid, Red-brown crystals or crystalline powder | |

| Melting Point | 50-57 °C | |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| Storage Temperature | 2-8 °C |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ: 2.71 (s, 1H, C≡CH), 4.19 (t, J=1.9 Hz, 2H, C₅H₄), 4.21 (s, 5H, C₅H₅), 4.46 (t, J=1.9 Hz, 2H, C₅H₄) | |

| ¹³C NMR (75 MHz, CDCl₃) | δ: 63.5 (C₅H₄), 68.3 (C₅H₄), 69.6 (C₅H₅), 71.2 (C≡CH) | |

| Infrared (IR) (CCl₄) | ν (cm⁻¹): 3311 (ν(≡C-H)), 2112 (ν(C≡C)) |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the chemistry of its two key functional components: the ferrocene core and the terminal alkyne. The ferrocene moiety imparts redox activity, undergoing a reversible one-electron oxidation to the ferrocenium cation. The ethynyl group is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Oxidation of the Ferrocene Core

The iron center in the ferrocene core of this compound can be reversibly oxidized from Fe(II) to Fe(III), forming the stable ferrocenium cation. This electrochemical behavior is central to its application in redox-based sensors and as an electrochemical label. The oxidation potential can be influenced by the molecular environment, making it a sensitive probe for electronic effects in larger molecules.

Reactions of the Ethynyl Group

The terminal alkyne is the primary site of reactivity for synthetic transformations. Key reactions include:

-

Thiol-Yne Click Chemistry: this compound readily undergoes radical-mediated addition of thiols across the alkyne, a type of "click" reaction. This reaction is highly efficient and can be initiated by heat or UV light, providing a facile method for attaching ferrocene to thiol-containing molecules.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between the terminal alkyne of this compound and aryl or vinyl halides is a powerful tool for the synthesis of more complex ferrocene-containing conjugated systems. This reaction allows for the direct formation of a C(sp)-C(sp²) bond, extending the π-system and enabling the synthesis of molecular wires and other functional materials.

-

Polymerization: this compound can be polymerized to form poly(this compound), a redox-active polymer with interesting electronic and magnetic properties. The polymerization can be initiated by various catalysts, leading to polymers with different structures and properties.

The diverse reactivity of this compound is summarized in the diagram below.

Caption: Chemical reactivity of this compound.

Experimental Protocols

Synthesis of this compound

A common and reliable method for the synthesis of this compound is a two-step procedure starting from acetylferrocene.

Step 1: Synthesis of (2-Formyl-1-chlorovinyl)ferrocene

-

Reaction Setup: In a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place acetylferrocene (1.0 eq).

-

Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the acetylferrocene. Cool the solution in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to the stirred solution while maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound from (2-Formyl-1-chlorovinyl)ferrocene

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve (2-formyl-1-chlorovinyl)ferrocene (1.0 eq) in a mixture of 1,4-dioxane and water.

-

Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, excess).

-

Reaction: Heat the mixture to reflux for approximately 30 minutes.

-

Work-up: Cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the product with hexane.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel using hexane as the eluent. The product is obtained as an orange solid.

The workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

The unique properties of this compound have led to its use in several areas of research and development:

-

Biosensors: The redox activity of the ferrocene moiety makes this compound an excellent component for electrochemical biosensors. It can be attached to biomolecules or electrode surfaces, and the resulting change in the electrochemical signal upon interaction with an analyte can be used for detection.

-

Drug Development: this compound can be used to label drug candidates or biological macromolecules. This allows for the study of their distribution, metabolism, and mechanism of action using electrochemical techniques. The ferrocene unit itself has been investigated for its potential therapeutic properties, and this compound provides a convenient starting point for the synthesis of novel ferrocene-containing drug analogues.

-

Redox-Active Materials: Through polymerization or incorporation into other macromolecular structures, this compound is used to create redox-active polymers and materials with applications in batteries, capacitors, and electrochromic devices.

Conclusion

This compound is a valuable and versatile building block for chemists in both academic and industrial settings. Its well-defined physical and spectroscopic properties, combined with its predictable and efficient reactivity, make it an ideal tool for the introduction of the ferrocene redox center into a wide range of molecular systems. The experimental protocols provided in this guide offer a starting point for its synthesis and utilization in various applications, from fundamental research to the development of new technologies in diagnostics and therapeutics.

References

Ethynylferrocene CAS number and molecular weight

An In-depth Technical Guide to Ethynylferrocene for Researchers and Drug Development Professionals

Introduction

This compound is an organometallic compound that has garnered significant interest in various fields of chemical research, including medicinal chemistry, materials science, and electrochemistry. Its unique structure, combining the redox-active ferrocene moiety with a reactive ethynyl group, makes it a versatile building block for the synthesis of complex molecular architectures. Ferrocene-containing compounds have shown promise in drug development, exhibiting anticancer and antimalarial properties.[1][2][3][4] The ethynyl group provides a handle for various coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthesis protocols, and key applications relevant to researchers and drug development professionals.

Core Properties of this compound

This compound is a crystalline solid, typically appearing as orange to red-brown crystals or powder. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1271-47-2 | |

| Molecular Weight | 210.05 g/mol | |

| Molecular Formula | C₁₂H₁₀Fe | |

| Melting Point | 50-54 °C | |

| Appearance | Crystals or Crystalline Powder | |

| Color | Red-brown | |

| Storage Temperature | 2-8°C | |

| Solubility | Chloroform (Slightly), Methanol (Slightly) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Data | Source(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ: 2.71 (s, 1H), 4.19 (m, 2H), 4.21 (s, 5H), 4.46 (m, 2H) | |

| ¹³C NMR (75 MHz, CDCl₃) | δ: 63.5, 68.3, 69.6, 71.2 | |

| IR (CCl₄) | 3311 cm⁻¹, 2112 cm⁻¹ |

Experimental Protocols

Synthesis of this compound

A common and reliable method for the synthesis of this compound starts from acetylferrocene. This two-step procedure involves the formation of an intermediate, (2-formyl-1-chlorovinyl)ferrocene, followed by treatment with a base to yield the final product.

Step 1: Synthesis of (2-formyl-1-chlorovinyl)ferrocene

-

Reaction Setup: In a dry, three-necked, round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), place acetylferrocene.

-

Reagent Addition: Add N,N-Dimethylformamide (DMF).

-

Vilsmeier-Haack Reaction: Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃). An excess of phosphorus oxychloride is used to suppress the formation of byproducts.

-

Reaction Progression: Allow the reaction to proceed, monitoring for the formation of the deep purple (2-formyl-1-chlorovinyl)ferrocene intermediate.

-

Work-up: Carefully pour the reaction mixture into ice water to quench the reaction. Neutralize the solution.

-

Extraction and Purification: Extract the product with a suitable organic solvent. Dry the organic phase, filter, and concentrate using a rotary evaporator to afford the crude product. The product can be further purified by chromatography.

Step 2: Synthesis of this compound

-

Reaction Setup: In a dry, three-necked, round-bottomed flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere, dissolve the (2-formyl-1-chlorovinyl)ferrocene from Step 1 in anhydrous 1,4-dioxane.

-

Base Treatment: Add a solution of sodium hydroxide in water to the reaction mixture.

-

Reflux: Heat the mixture to boiling. The reaction can be monitored by thin-layer chromatography (TLC) using hexane as the eluent until the starting material is consumed.

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize it with 1 N hydrochloric acid.

-

Extraction: Pour the mixture into a separatory funnel and extract multiple times with hexane.

-

Washing and Drying: Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with water. Dry the organic phase over sodium sulfate.

-

Isolation: Filter and concentrate the organic phase using a rotary evaporator to obtain crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using hexane as the eluent to yield pure this compound as an orange solid.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

Click Chemistry

This compound is a key reagent in click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction allows for the efficient and specific covalent linkage of the ferrocene moiety to other molecules, such as peptides, polymers, or other drug scaffolds.

General Protocol for CuAAC Reaction:

-

Dissolve the azide-containing compound and this compound in a suitable solvent system (e.g., a mixture of t-butanol and water).

-

Add a copper(II) sulfate solution.

-

Add a reducing agent, such as sodium ascorbate, to generate the active Cu(I) catalyst in situ.

-

Stir the reaction at room temperature until completion.

-

The resulting 1,2,3-triazole-linked ferrocene conjugate can be isolated and purified using standard techniques.

This methodology has been used to synthesize ferrocene-containing histone deacetylase (HDAC) inhibitors, demonstrating the utility of this compound in creating novel therapeutic agents.

Caption: Click Chemistry application of this compound.

Electrochemistry and Surface Modification

The redox properties of the ferrocene/ferrocenium couple make this compound a valuable tool in electrochemistry. It can be covalently attached to electrode surfaces (e.g., carbon, gold, platinum) through its ethynyl group. This modification creates chemically modified electrodes (CMEs) with well-defined electrochemical responses. Such CMEs are used in the development of electrochemical sensors and in studies of electron transfer mechanisms.

Precursor for Bioactive Molecules

The ferrocene scaffold is recognized for its low toxicity, stability, and ability to enhance membrane permeability, making it an attractive moiety in drug design. This compound serves as a versatile starting material for the synthesis of more complex ferrocene derivatives with potential biological activities, including anticancer and antimalarial properties. For instance, ferrocene-containing hybrids have been developed that show enhanced cytotoxic effects against cancer cell lines compared to their organic counterparts.

Conclusion

This compound is a fundamentally important reagent with a well-established synthetic protocol and a growing number of applications. For researchers in drug development and materials science, its utility in click chemistry provides a reliable method for incorporating the unique electrochemical and structural properties of ferrocene into novel molecular systems. The detailed protocols and data presented in this guide offer a solid foundation for the synthesis, characterization, and application of this versatile organometallic compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Ferrocene-Based Compounds with Antimalaria/Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ferrocene-appended pharmacophores: an exciting approach for modulating the biological potential of organic scaffolds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Ferrocene-Based Drugs, Delivery Nanomaterials and Fenton Mechanism: State of the Art, Recent Developments and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Ethynylferrocene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethynylferrocene in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide presents known qualitative solubility information, supplemented with quantitative data for the parent compound, ferrocene, as a predictive reference. Furthermore, detailed experimental protocols for determining the solubility of organometallic compounds are provided to enable researchers to ascertain precise solubility parameters for this compound in their specific applications.

Introduction to this compound

This compound is an organometallic compound derived from ferrocene, featuring an ethynyl group (-C≡CH) attached to one of the cyclopentadienyl rings. This functionalization imparts unique electronic and reactive properties, making it a valuable building block in various fields, including materials science, catalysis, and medicinal chemistry. Understanding its solubility is a critical first step in its application, influencing reaction conditions, purification methods, and formulation development.

Qualitative Solubility of this compound

This compound is generally characterized as a crystalline solid that is sparingly soluble in some common organic solvents. Published data indicates that it is "slightly soluble" in chloroform and methanol[1][2]. This suggests that while it may not dissolve to a large extent, these solvents can be used for reactions or extractions where high concentrations are not required.

Quantitative Solubility Data (Ferrocene as a Proxy)

In the absence of specific quantitative solubility data for this compound, the solubility of ferrocene can provide valuable insights. Ferrocene, being the parent compound, exhibits similar structural and electronic characteristics, making its solubility behavior a reasonable, albeit approximate, indicator for that of its derivatives. The ethynyl group in this compound is expected to slightly increase its polarity compared to ferrocene.

The following table summarizes the quantitative solubility of ferrocene in a range of organic solvents.

| Solvent | Molar Solubility (mol/L) | Solubility ( g/100 mL) |

| Benzene | ~0.4 | ~7.45 |

| Toluene | ~0.3 | ~5.59 |

| Carbon Tetrachloride | ~0.2 | ~3.72 |

| Chloroform | ~0.2 | ~3.72 |

| Acetone | ~0.1 | ~1.86 |

| Ethanol | ~0.02 | ~0.37 |

| Methanol | ~0.01 | ~0.19 |

| Hexane | ~0.04 | ~0.74 |

Note: Data is for ferrocene and should be considered as an estimate for this compound. Actual solubility of this compound may vary.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, direct experimental measurement is necessary. The following are two common and reliable methods for determining the solubility of organometallic compounds.

Gravimetric Method

This method involves preparing a saturated solution of the compound, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent by evaporating the solvent.

Methodology:

-

Saturation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. A magnetic stirrer or a shaker bath can be used for this purpose.

-

Phase Separation: Allow the mixture to stand undisturbed at the constant temperature until the undissolved solid has completely settled. Alternatively, centrifugation can be used to accelerate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette, ensuring that no solid particles are transferred.

-

Solvent Evaporation: Transfer the collected supernatant to a pre-weighed, dry evaporating dish. Gently evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the decomposition point of this compound.

-

Mass Determination: Once the solvent is completely removed, weigh the evaporating dish containing the dried this compound residue.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish with residue - Mass of empty dish) / Volume of supernatant collected (mL)] x 100

Spectroscopic Method (UV-Vis)

This method is suitable for compounds that have a distinct chromophore and absorb light in the UV-Visible range. This compound's characteristic color suggests this method is applicable. It involves creating a calibration curve of absorbance versus concentration and then measuring the absorbance of a saturated solution.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Calibration Curve Construction: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. Plot a graph of absorbance versus concentration to create a Beer-Lambert law calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation for Measurement: After phase separation (step 3 of the gravimetric method), carefully withdraw a sample of the clear supernatant. This saturated solution will likely have a very high absorbance, so it must be diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted saturated solution at the λmax.

-

Calculation:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Convert the concentration to the desired units (e.g., g/100 mL).

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using either the gravimetric or spectroscopic method.

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

-

Solvent Polarity: "Like dissolves like" is a fundamental principle. This compound, being a relatively nonpolar molecule with a polarizable ethynyl group, is expected to be more soluble in nonpolar to moderately polar organic solvents.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally for specific solvent systems.

-

Purity of this compound: Impurities can affect the measured solubility. It is crucial to use a well-characterized, pure sample for accurate determinations.

-

Presence of Other Solutes: The presence of other compounds in the solvent can either enhance or decrease the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains limited in the public domain, this guide provides a foundational understanding of its solubility characteristics based on available qualitative data and quantitative data for the parent compound, ferrocene. The detailed experimental protocols provided herein empower researchers to determine the precise solubility of this compound in their solvents of interest, a critical parameter for the successful design and implementation of synthetic, catalytic, and pharmaceutical applications.

References

An In-depth Technical Guide to the Electrochemical Behavior of Ethynylferrocene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynylferrocene, a ferrocene derivative featuring a reactive ethynyl group, has garnered significant interest within the scientific community. Its unique combination of the stable and reversible redox properties of the ferrocene moiety with the versatile reactivity of the terminal alkyne makes it a valuable building block in various fields, including materials science, sensor development, and bioorganometallic chemistry.[1] The ferrocene core provides a well-defined electrochemical signature, acting as a redox-active label, while the ethynyl group allows for facile modification and covalent attachment to surfaces or other molecules of interest.[2] This guide provides a comprehensive overview of the electrochemical behavior of this compound, detailing its redox characteristics and providing standardized protocols for its analysis.

The electrochemical behavior of this compound is dominated by the one-electron oxidation of the iron center, transitioning from Fe(II) to Fe(III). This process is typically electrochemically reversible, a key feature for its application as a redox probe. The presence of the electron-withdrawing ethynyl group slightly shifts the oxidation potential to more positive values compared to unsubstituted ferrocene, making the oxidation slightly more difficult. This guide will delve into the quantitative aspects of this redox behavior and provide detailed experimental methodologies for its characterization using cyclic voltammetry.

Quantitative Electrochemical Data

The electrochemical parameters of this compound are crucial for its application and for the interpretation of experimental results. The following table summarizes key quantitative data obtained from cyclic voltammetry studies. It is important to note that these values can be influenced by experimental conditions such as the solvent, supporting electrolyte, and the reference electrode used.

| Parameter | Symbol | Value | Conditions |

| Formal Potential vs. Fc/Fc+ | E°' | ~ +0.11 V | Acetonitrile, 0.1 M TBAPF₆ |

| Formal Potential vs. Ag/AgCl | E°' | ~ +0.55 V | Dichloromethane, 0.1 M TBAPF₆ |

| Peak-to-Peak Separation | ΔEp | ~ 65 mV | Reversible one-electron process |

| Diffusion Coefficient | D | ~ 1.3 x 10⁻⁵ cm²/s | Estimated for an this compound derivative in dichloromethane |

Note: The diffusion coefficient is an estimated value for a derivative and should be used as an approximation for this compound.[3] The formal potential is highly dependent on the reference electrode and solvent system.[4][5]

Experimental Protocols

A standardized protocol is essential for obtaining reproducible and comparable electrochemical data. The following section outlines a detailed methodology for the cyclic voltammetry analysis of this compound.

Materials and Reagents

-

Analyte: this compound (1-5 mM)

-

Solvent: Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN), anhydrous, electrochemical grade.

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP). The electrolyte should be dried under vacuum before use to remove residual water.

-

Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode.

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire or gauze.

-

Polishing materials: Alumina slurry (0.05 µm) or diamond paste, and polishing pads.

-

Inert Gas: High-purity Argon or Nitrogen.

Electrode Preparation

-

Working Electrode Polishing:

-

Mechanically polish the working electrode surface with an alumina slurry or diamond paste on a polishing pad to obtain a mirror-like finish.

-

Rinse the electrode thoroughly with deionized water, followed by the solvent to be used in the experiment (CH₂Cl₂ or CH₃CN).

-

Dry the electrode surface completely before use.

-

Electrochemical Cell Setup

-

Assemble the three-electrode system in a clean, dry electrochemical cell.

-

Position the reference electrode tip as close as possible to the working electrode surface to minimize iR drop.

-

Ensure the counter electrode is placed at a reasonable distance from the working electrode.

Cyclic Voltammetry Measurement

-

Solution Preparation: Prepare a 1-5 mM solution of this compound in the chosen solvent containing 0.1 M of the supporting electrolyte.

-

Deoxygenation: Transfer the solution to the electrochemical cell and purge with a gentle stream of inert gas (Argon or Nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.

-

Connection to Potentiostat: Connect the working, reference, and counter electrodes to the appropriate terminals of the potentiostat.

-

Parameter Setup:

-

Potential Range: Set the initial and final potentials to bracket the redox event of this compound. A typical range is from 0 V to +0.8 V vs. Ag/AgCl.

-

Scan Rate (ν): Start with a scan rate of 100 mV/s. Varying the scan rate can provide information about the reversibility of the redox process.

-

Number of Cycles: Perform at least three cycles to ensure the stability of the electrochemical response.

-

-

Data Acquisition: Initiate the potential scan and record the resulting cyclic voltammogram.

Data Analysis

-

Formal Potential (E°'): Determine the anodic (Epa) and cathodic (Epc) peak potentials from the voltammogram. The formal potential is calculated as E°' = (Epa + Epc) / 2.

-

Peak-to-Peak Separation (ΔEp): Calculate the difference between the anodic and cathodic peak potentials (ΔEp = Epa - Epc). For a reversible one-electron process at room temperature, the theoretical value is approximately 59 mV.

-

Peak Current Ratio (ipa/ipc): Measure the anodic (ipa) and cathodic (ipc) peak currents. For a reversible process, this ratio should be close to 1.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the electrochemical study of this compound.

Caption: Experimental workflow for cyclic voltammetry of this compound.

References

Thermal Stability of Ethynylferrocene Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of ethynylferrocene and its derivatives. This compound, a fascinating organometallic compound, and its polymeric forms are of significant interest in materials science and medicinal chemistry due to their unique electronic, optical, and redox properties. Understanding their thermal stability is paramount for their application in various fields, including the development of novel therapeutics and advanced materials. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant processes to facilitate a deeper understanding of the thermal behavior of these compounds.

Thermal Stability Data of this compound Derivatives

The thermal stability of this compound compounds is a critical parameter that dictates their processing conditions and potential applications. Differential Scanning Calorimetry (DSC) is a primary technique used to determine the onset of thermal decomposition. The data presented below, extracted from studies on ferrocenyl-substituted enediynes, showcases the temperatures at which these compounds begin to undergo exothermic decomposition.

Table 1: Onset of Thermal Decomposition for this compound Derivatives Determined by DSC

| Compound Name | Structure | Onset Temperature (Tonset) in °C |

| 1,2-bis(ferrocenylethynyl)cyclohexene | A cyclohexene ring with two ferrocenylethynyl substituents at the 1 and 2 positions. | 262 |

| 1,2-bis(ferrocenylethynyl)benzene | A benzene ring with two ferrocenylethynyl substituents at the 1 and 2 positions. | 300 |

| 1-ferrocenylethynyl-2-(p-nitrophenyl)ethynylbenzene | A benzene ring with a ferrocenylethynyl group at the 1-position and a p-nitrophenylethynyl group at the 2-position. | 216 |

Data sourced from studies on the thermal reactivity of ferrocenyl-substituted enediynes. The onset temperatures were determined using DSC at a heating rate of 10 °C·min⁻¹[1].

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for the replication and validation of thermal stability data. The following sections detail the protocols for Differential Scanning Calorimetry (DSC) and a general procedure for Thermogravimetric Analysis (TGA), a complementary technique for studying thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measurements are performed to determine the temperatures of thermal transitions, such as melting and decomposition.

Instrumentation: A differential scanning calorimeter is utilized for these measurements.

Experimental Procedure:

-

A small sample of the this compound derivative (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

An empty sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The temperature of the cell is increased at a constant heating rate, typically 10 °C·min⁻¹, under an inert atmosphere, such as nitrogen, to prevent oxidation.

-

The heat flow to the sample is monitored as a function of temperature.

-

Exothermic events, such as decomposition, are identified as peaks in the DSC thermogram, and the onset temperature (Tonset) is determined from the inflection point of the peak[1].

Thermogravimetric Analysis (TGA)

TGA is employed to measure the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the amount of residual mass.

Instrumentation: A thermogravimetric analyzer is used for these measurements.

General Experimental Procedure:

-

A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan, often made of alumina or platinum.

-

The pan is placed on the TGA's sensitive microbalance within a furnace.

-

The furnace is heated at a controlled rate, for example, 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air) with a specific flow rate (e.g., 20 mL/min).

-

The mass of the sample is continuously recorded as the temperature increases.

-

The resulting TGA curve plots the percentage of mass loss versus temperature. From this curve, key parameters such as the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of char yield at the final temperature can be determined.

Visualizing Key Processes

Graphical representations are invaluable for understanding complex experimental workflows and molecular relationships. The following diagrams, created using the DOT language, illustrate the synthesis of this compound and a general workflow for its thermal analysis.

Caption: Synthesis workflow for this compound.

Caption: General workflow for thermal analysis of this compound compounds.

Conclusion

The thermal stability of this compound compounds is a critical aspect influencing their potential applications. This guide has provided a summary of available quantitative data on the onset of thermal decomposition for selected derivatives, detailed the experimental protocols for DSC and TGA, and offered visual workflows for synthesis and analysis. The presented data indicates that the thermal stability of these compounds is influenced by their molecular structure. Further research focusing on a wider range of this compound derivatives and comprehensive TGA studies is necessary to build a more complete understanding of their structure-stability relationships. Such knowledge will be invaluable for the rational design of novel this compound-based materials and therapeutics with tailored thermal properties.

References

An In-depth Technical Guide to the Health and Safety Considerations for Handling Ethynylferrocene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations essential for the proper handling of Ethynylferrocene. The information is compiled from publicly available safety data sheets and chemical databases to ensure a high standard of safety in laboratory and research settings.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀Fe | [1][2] |

| Molecular Weight | 210.05 g/mol | [1] |

| Appearance | Red-brown crystals or crystalline powder | [3] |

| Melting Point | 50-54 °C | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| Storage Temperature | 2-8°C |

Hazard Identification and Toxicity

-

May be harmful if swallowed, in contact with skin, or if inhaled.

-

May cause respiratory irritation, skin irritation, and serious eye irritation.

The primary metabolic pathways for ferrocene involve oxidation and hydroxylation. Chronic toxicity studies on ferrocene in dogs have shown potential for hemosiderosis (iron overload) and effects on the liver and testes with prolonged exposure. It is important to note that these findings are for the parent compound and the specific toxicological profile of this compound may differ.

Currently, there is no specific information available regarding signaling pathways affected by this compound.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is crucial when handling this compound to minimize exposure and ensure personal safety.

Engineering Controls:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 respirator is recommended.

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

The following diagram illustrates a standard workflow for handling solid chemicals like this compound.

Caption: Standard laboratory workflow for handling solid this compound.

First Aid Measures

In case of accidental exposure, the following first aid measures should be taken immediately:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Personal Precautions:

-

Evacuate the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

Environmental Precautions:

-

Prevent the substance from entering drains.

Methods for Cleaning Up:

-

Carefully sweep up the spilled solid material, avoiding dust generation.

-

Place the collected material into a suitable, labeled container for disposal.

-

Clean the spill area thoroughly with a suitable solvent.

The logical flow for responding to a spill is outlined in the diagram below.

Caption: Logical workflow for responding to an this compound spill.

Storage and Stability

Proper storage is critical to maintain the integrity and stability of this compound.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area at 2-8°C.

-

Incompatible Materials: Keep away from strong oxidizing agents.

-

Stability: The material is stable under recommended storage conditions.

Reactivity

This compound is a versatile building block in organic synthesis. It participates in various reactions, including:

-

Click Chemistry: It can undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

-

Coupling Reactions: It can be used in Sonogashira and other cross-coupling reactions.

-

Polymerization: this compound can be polymerized under certain conditions.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste. Do not allow the material to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and judgment. Always consult the most current Safety Data Sheet (SDS) for this compound from your supplier before handling the material.

References

An In-depth Technical Guide to the Chemistry of Ethynylferrocene for Graduate Students

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynylferrocene, a fascinating organometallic compound, has garnered significant attention in recent decades owing to its unique electronic properties, versatile reactivity, and wide-ranging applications. This technical guide provides a comprehensive overview of the core aspects of this compound chemistry, tailored for graduate students and professionals in the fields of chemical research and drug development. The document covers its synthesis, key reactions—including Sonogashira couplings and cycloadditions—and its applications in materials science, bioorganometallic chemistry, and as a precursor for anticancer agents. Detailed experimental protocols for its synthesis and major transformations are provided, alongside tabulated quantitative data for easy comparison of its physicochemical properties. Furthermore, this guide includes visual representations of key mechanisms and workflows to facilitate a deeper understanding of the subject.

Introduction

Ferrocene, discovered in the 1950s, marked a pivotal moment in the history of organometallic chemistry.[1] Its sandwich structure, comprising an iron atom situated between two parallel cyclopentadienyl rings, imparts exceptional stability and unique redox behavior.[1] The functionalization of the cyclopentadienyl rings opens up a vast chemical space, allowing for the fine-tuning of its properties for various applications. Among the numerous ferrocene derivatives, this compound stands out as a particularly versatile building block.

The presence of the terminal alkyne functionality in this compound provides a gateway to a rich variety of chemical transformations, most notably carbon-carbon bond-forming reactions such as the Sonogashira coupling and cycloaddition reactions. These reactions enable the construction of complex molecular architectures with tailored electronic, optical, and biological properties. The incorporation of the redox-active ferrocene moiety into these structures makes them attractive for applications in molecular electronics, nonlinear optics, and as electrochemical sensors.[2] Moreover, the unique structural and electronic features of ferrocene have led to its exploration in medicinal chemistry, with several ferrocene-containing compounds showing promising anticancer activity.[3][4]

This guide will delve into the fundamental aspects of this compound chemistry, providing the necessary theoretical background and practical knowledge for its utilization in a research setting.

Synthesis of this compound

The most common and reliable method for the laboratory synthesis of this compound is a two-step procedure starting from the readily available acetylferrocene. This method involves the formation of an intermediate, (2-formyl-1-chlorovinyl)ferrocene, followed by an elimination reaction.

Synthetic Workflow

The overall synthetic scheme is as follows:

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (2-Formyl-1-chlorovinyl)ferrocene

-

To a stirred solution of acetylferrocene (1.0 eq) in anhydrous dimethylformamide (DMF), phosphorus oxychloride (POCl₃, 2.0 eq) is added dropwise at 0 °C under an inert atmosphere.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The mixture is then poured into a stirred solution of sodium acetate trihydrate in water.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield (2-formyl-1-chlorovinyl)ferrocene as a dark purple solid.

Step 2: Synthesis of this compound

-

A solution of (2-formyl-1-chlorovinyl)ferrocene (1.0 eq) in dioxane is heated to reflux.

-

A hot aqueous solution of sodium hydroxide (NaOH, 10 eq) is added rapidly to the refluxing solution.

-

The mixture is refluxed for an additional 30 minutes, during which the color changes from dark purple to orange.

-

After cooling to room temperature, the reaction mixture is poured into a separatory funnel containing diethyl ether and water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using hexane as the eluent to afford this compound as an orange crystalline solid.

Comparison of Synthetic Yields

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Acetylferrocene | 1. POCl₃, DMF; 2. NaOH, Dioxane/H₂O | This compound | 74-75 | |

| Acetylferrocene | 1. Vilsmeier-Haack; 2. NaNH₂, liq. NH₃ | This compound | ~60 | |

| Diacetylferrocene | Negishi's reagent | 1,1'-Dithis compound | Good |

Physicochemical Properties

This compound is a stable, orange crystalline solid at room temperature. Its physicochemical properties are crucial for its application in various fields.

Physical and Spectroscopic Data

| Property | Value | Reference |

| Melting Point (°C) | 51-53 | |

| ¹H NMR (CDCl₃, δ) | 4.46 (t, 2H, J=1.8 Hz, C₅H₄), 4.19 (t, 2H, J=1.8 Hz, C₅H₄), 4.21 (s, 5H, C₅H₅), 2.71 (s, 1H, C≡CH) | |

| ¹³C NMR (CDCl₃, δ) | 83.4 (Fc-C≡CH), 69.8 (C₅H₅), 71.5 (substituted C on C₅H₄), 68.8 (unsubstituted CH on C₅H₄), 65.7 (ipso-C on C₅H₄), 59.8 (Fc-C≡CH) | |

| IR (KBr, cm⁻¹) | 3290 (ν C-H, alkyne), 2105 (ν C≡C) |

Electrochemical Properties

The redox potential of the ferrocene/ferrocenium (Fc/Fc⁺) couple is a key feature of this compound and its derivatives. This potential can be modulated by the electronic nature of the substituents on the cyclopentadienyl rings. Electron-withdrawing groups make the ferrocene unit more difficult to oxidize, resulting in a higher redox potential, while electron-donating groups have the opposite effect.

| Compound | Substituent Effect | E₁/₂ (V vs. Fc/Fc⁺) | Reference |

| Ferrocene | - | 0.00 | |

| This compound | Electron-withdrawing (mild) | +0.08 | |

| 1-Formyl-1'-ethynylferrocene | Electron-withdrawing | +0.25 | |

| 1-(4-Nitrophenylethynyl)ferrocene | Electron-withdrawing | +0.15 | |

| 1-(4-Methoxyphenylethynyl)ferrocene | Electron-donating | +0.05 |

Key Reactions of this compound

The terminal alkyne group of this compound is the focal point of its reactivity, enabling a wide range of transformations to construct more complex molecular systems.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and it is one of the most important reactions of this compound. This reaction is instrumental in the synthesis of conjugated ferrocene-containing oligomers and polymers, as well as donor-acceptor systems for nonlinear optics.

-

To a degassed solution of 4-iodobenzonitrile (1.0 eq), this compound (1.2 eq), and a suitable solvent (e.g., THF/triethylamine mixture) in a Schlenk flask are added Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq) under an inert atmosphere.

-

The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with aqueous ammonia to remove copper salts, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-ferrocenyl-2-(4-cyanophenyl)acetylene as a crystalline solid.

Cycloaddition Reactions

The alkyne moiety of this compound can participate in various cycloaddition reactions, providing access to a range of heterocyclic systems containing the ferrocenyl group. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is particularly noteworthy for its high efficiency and functional group tolerance.

-

To a solution of this compound (1.0 eq) and an organic azide (e.g., benzyl azide, 1.0 eq) in a solvent mixture such as t-BuOH/H₂O or DMF is added sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford the corresponding 1,4-disubstituted-1,2,3-triazole.

Applications of this compound and its Derivatives

The unique combination of a redox-active organometallic core and a versatile reactive handle makes this compound a valuable precursor for a wide array of functional materials and bioactive molecules.

Materials Science

This compound is a key component in the design of push-pull chromophores for second-order nonlinear optics. In these systems, the electron-donating ferrocene unit is connected via a π-conjugated bridge (often constructed using Sonogashira coupling) to an electron-accepting group. The charge transfer from the ferrocene donor to the acceptor upon photoexcitation gives rise to a large molecular hyperpolarizability (β), a key parameter for NLO activity.

| Compound | β (10⁻³⁰ esu) | Technique | Reference |

| 1-(4-Nitrophenylethynyl)ferrocene | 45 | HRS | |

| 1-Ferrocenyl-2-(4-formylphenyl)acetylene | 60 | EFISH | |

| Porphyrin-ethynylferrocene dyad | - | EFISH |

The polymerization of this compound or its copolymerization with other monomers leads to the formation of redox-active polymers. These materials are of interest for applications in rechargeable batteries, electrochromic devices, and sensors. The ferrocene units in the polymer backbone or as pendant groups can be reversibly oxidized and reduced, leading to changes in the material's optical and electronic properties.

Bioorganometallic Chemistry and Drug Development

The well-defined and reversible redox behavior of the Fc/Fc⁺ couple makes this compound derivatives excellent candidates for electrochemical biosensors. In a typical application, an this compound derivative is attached to a biological recognition element (e.g., an enzyme or an antibody) which is then immobilized on an electrode surface. The binding of the target analyte to the recognition element can trigger a change in the electrochemical signal of the ferrocene mediator, allowing for sensitive and selective detection.

Ferrocene derivatives have emerged as a promising class of anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines, including those resistant to conventional chemotherapeutics. The mechanism of action is often multifactorial but can involve the generation of reactive oxygen species (ROS) through Fenton-like chemistry, leading to oxidative stress and apoptosis. This compound serves as a versatile starting material for the synthesis of novel ferrocene-based anticancer drugs. For instance, "ferrocifens," which are ferrocene analogues of tamoxifen, have shown significant promise.

References

- 1. magritek.com [magritek.com]

- 2. Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Ferrocene-containing hybrids as potential anticancer agents: Current developments, mechanisms of action and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Ethynylferrocene-Containing Polymers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynylferrocene is a versatile organometallic monomer that serves as a valuable building block for the synthesis of redox-active polymers. The incorporation of the ferrocenyl moiety into polymer backbones imparts unique electrochemical, optical, and catalytic properties, making these materials highly attractive for a wide range of applications, including drug delivery, electrochemical sensing, and catalysis. This document provides detailed application notes and experimental protocols for the synthesis of this compound-containing polymers via several common polymerization techniques: Thiol-Yne Click Chemistry, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Polycondensation.

Synthesis of this compound Monomer

A reliable and scalable synthesis of this compound is crucial for the successful preparation of its corresponding polymers. A widely used and effective method is the two-step conversion of acetylferrocene.[1]

Experimental Protocol: Two-Step Synthesis of this compound from Acetylferrocene[1]

Step 1: Synthesis of (2-Formyl-1-chlorovinyl)ferrocene

-

In a flask, add acetylferrocene to dimethylformamide (DMF).

-

Cool the mixture in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) while maintaining the low temperature. The molar ratio of acetylferrocene to POCl₃ should be optimized to favor the formation of the desired product. An excess of POCl₃ can suppress the formation of the unstable (1-chlorovinyl)ferrocene byproduct.[1]

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Pour the reaction mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (2-formyl-1-chlorovinyl)ferrocene.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the purified (2-formyl-1-chlorovinyl)ferrocene in a suitable solvent such as dioxane.[1]

-

Prepare a solution of aqueous sodium hydroxide.

-

Add the sodium hydroxide solution to the ferrocene derivative solution and heat the mixture to reflux.

-

Monitor the reaction by TLC until completion.

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Neutralize the mixture with a dilute acid (e.g., 1 N HCl).

-

Extract the product with an organic solvent (e.g., hexane).

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by column chromatography on silica gel using hexane as the eluent to yield a crystalline orange solid.[1] The reported melting point is 52-53.5°C.

Polymerization Methodologies

Thiol-Yne Click Chemistry

Thiol-yne click chemistry is a highly efficient and versatile method for the synthesis of sulfur-containing polymers. The reaction proceeds via a radical-mediated addition of a thiol to an alkyne.

| Monomers | Initiator/Catalyst | Solvent | Reaction Conditions | Mn ( g/mol ) | PDI | Yield (%) | Reference |

| This compound, 1,2-Ethanedithiol | AIBN (thermal) | Toluene | 80-85°C | - | - | High | |

| This compound, 2-Mercaptoethanol | DMPA (photo) | THF | Room Temp., UV | - | - | High |

Note: Specific molecular weight and PDI data were not available in the provided search results for these specific polymers. The term "High" for yield indicates that the sources describe the reactions as efficient.

-

In a Schlenk flask, dissolve this compound and a dithiol (e.g., 1,2-ethanedithiol) in an appropriate solvent (e.g., toluene for thermal initiation or THF for photoinitiation).

-

Add a radical initiator. For thermal polymerization, azobisisobutyronitrile (AIBN) is commonly used. For photopolymerization, 2,2-dimethoxy-2-phenylacetophenone (DMPA) is a suitable choice.

-

For thermal polymerization, heat the reaction mixture to the desired temperature (e.g., 80-85°C) under an inert atmosphere (e.g., nitrogen or argon).

-

For photopolymerization, irradiate the solution with a UV lamp at room temperature.

-

Monitor the progress of the polymerization by techniques such as FT-IR spectroscopy (disappearance of the alkyne C-H stretch).

-

After completion, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

-

Collect the polymer by filtration and dry it under vacuum.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a cornerstone of click chemistry, providing a highly efficient and regioselective method for the formation of 1,2,3-triazoles. This reaction is widely used for the synthesis of polytriazoles by reacting diazide and dialkyne monomers.

| Diazide Monomer | Dialkyne Monomer | Catalyst System | Solvent | Reaction Conditions | Mn ( g/mol ) | PDI | Yield (%) | Reference |

| 1,1'-Diazidomethylferrocene | 1,4-Diethynylbenzene | Cu(PPh₃)₃Br | DMF | 60°C, 5h | 12,500 | 1.68 | 54.0 | |

| Various diazides | 1,1'-Dithis compound | Cu(I) source | Various | Various | - | - | High |

Note: The second entry represents a general reaction scheme mentioned in the literature, with specific data pending further detailed experimental reports.

-

In a reaction vessel, dissolve the diazide monomer and 1,1'-dithis compound in a suitable solvent, such as dimethylformamide (DMF).

-

Add the copper(I) catalyst, for example, tris(triphenylphosphine)copper(I) bromide (Cu(PPh₃)₃Br).

-

Stir the reaction mixture at a specified temperature (e.g., 60°C) under an inert atmosphere for a set period.

-

Monitor the polymerization progress by observing the increase in viscosity of the solution and by analytical techniques like GPC.

-

Once the desired molecular weight is achieved, or the reaction is complete, precipitate the polymer by adding the solution to a non-solvent.

-

Filter the polymer, wash it with the non-solvent to remove residual monomers and catalyst, and dry it under vacuum.

Polycondensation

Polycondensation is a classic polymerization method that involves the reaction of difunctional monomers to form a polymer with the elimination of a small molecule, such as water or HCl. Ferrocene-containing polyesters and polyamides can be synthesized using this approach.

| Dicarboxylic Acid Chloride | Diamine/Diol | Method | Solvent | Mn ( g/mol ) | PDI | Yield (%) | Reference |

| 1,1'-Ferrocenedicarbonyl chloride | Ethylenediamine | Interfacial | Tetrachloroethane/Water | - | - | Moderate | |

| 1,1'-Ferrocenedicarbonyl chloride | Piperazine | Interfacial | Tetrachloroethane/Water | - | - | Moderate | |

| 1,1'-Ferrocenedicarbonyl chloride | 1,3-bis(aminopropyl)tetramethyldisiloxane | Solution | - | - | - | - |

Note: Specific molecular weight and PDI data were not consistently available in the search results for these polycondensation reactions.

-

Prepare an aqueous solution of the diamine (e.g., ethylenediamine) and an alkali base (e.g., NaOH).

-

Prepare a solution of 1,1'-ferrocenedicarbonyl chloride in an organic solvent that is immiscible with water (e.g., tetrachloroethane).

-

In a beaker, carefully layer the organic solution on top of the aqueous solution.

-

A polymer film will form at the interface of the two layers.

-

Carefully draw the polymer film from the interface and wind it onto a rotating rod.

-

Wash the collected polymer thoroughly with water and then with a suitable organic solvent (e.g., acetone) to remove unreacted monomers and byproducts.

-

Dry the polymer under vacuum.

Application Notes

This compound-containing polymers have shown significant promise in various fields due to their unique redox properties.

Electrochemical Sensing

The reversible ferrocene/ferrocenium redox couple makes these polymers excellent candidates for the development of electrochemical sensors. They can be used to modify electrode surfaces to facilitate electron transfer and enhance the detection of various analytes.

Application Example: Glucose Sensing

Ferrocene-containing polymers can act as efficient redox mediators in enzyme-based glucose sensors. In such a system, the polymer facilitates the electron transfer between the active site of glucose oxidase (GOx) and the electrode surface. The oxidation of glucose by GOx reduces the FAD cofactor in the enzyme, which is then re-oxidized by the ferrocenium species in the polymer, which in turn is reduced at the electrode, generating a current proportional to the glucose concentration. The use of a ferrocene-modified polymer can improve the sensitivity and stability of the glucose sensor.

Catalysis

The ferrocene moiety can be incorporated into polymer structures to create novel catalytic materials. These polymers can act as scaffolds for catalytically active metal centers or the ferrocene unit itself can participate in catalytic cycles.

Application Example: Cross-Coupling Reactions

Ferrocene-based ligands are widely used in transition metal-catalyzed cross-coupling reactions. By incorporating these ligands into a polymer backbone, it is possible to create recyclable catalysts. The polymer support allows for easy separation of the catalyst from the reaction mixture, which is a significant advantage in terms of cost and sustainability.

Controlled Drug Delivery

The redox-responsive nature of ferrocene-containing polymers can be exploited for the controlled release of therapeutic agents. The change in the oxidation state of the ferrocene unit can trigger the disassembly of polymer-based drug carriers, leading to the release of the encapsulated drug.

Application Example: Controlled Release of Doxorubicin

Amphiphilic block copolymers containing ferrocene can self-assemble into micelles in aqueous solution, encapsulating hydrophobic drugs like doxorubicin (DOX). The ferrocene units can act as a trigger for drug release. For instance, in the acidic environment of tumor cells, the polymer structure can be designed to become more hydrophilic or to degrade, leading to the disassembly of the micelles and the release of DOX. Some studies have shown that the cumulative release of DOX can reach up to 80% at pH 5.0 within 48 hours.

Visualizations

Diagrams of Synthetic Pathways and Workflows

Caption: Synthetic pathway for this compound.

Caption: Polymerization workflows for this compound.

Caption: Drug delivery application workflow.

References

Ethynylferrocene in Polymerization: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynylferrocene is a versatile organometallic monomer that has garnered significant interest in the field of polymer chemistry. Its unique structure, combining the rigid, redox-active ferrocene moiety with a reactive ethynyl group, allows for its polymerization through various mechanisms, leading to the formation of novel polymers with intriguing electronic, optical, and biomedical properties. These resulting poly(this compound)s are at the forefront of materials science, with promising applications in drug delivery, sensing, and catalysis.

This document provides detailed application notes and experimental protocols for the polymerization of this compound, tailored for researchers, scientists, and professionals in drug development. It aims to serve as a comprehensive guide, summarizing key polymerization techniques, presenting relevant data in a structured format, and offering step-by-step instructions for the synthesis and characterization of these advanced materials.

Polymerization Methods and Experimental Protocols

This compound can be polymerized through several methods, each offering distinct advantages in controlling the polymer architecture and properties. The most prominent methods include Thiol-Yne Click Polymerization, Electrochemical Polymerization, and Living Anionic Polymerization.

Thiol-Yne Click Polymerization

Thiol-yne click chemistry is a highly efficient and versatile method for the synthesis of poly(this compound)s. This reaction proceeds via a radical-mediated addition of a thiol to the alkyne of this compound, offering excellent functional group tolerance and high yields.[1][2][3]

Experimental Protocol: Photoinitiated Thiol-Yne Polymerization

This protocol describes the synthesis of a cross-linked poly(this compound) network using a dithiol and a photoinitiator.

Materials:

-

This compound

-

1,6-Hexanedithiol

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA) (Photoinitiator)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen gas

-

UV lamp (365 nm)

Procedure:

-

In a clean, dry Schlenk flask under a nitrogen atmosphere, dissolve this compound (1 eq) and 1,6-hexanedithiol (0.5 eq, assuming a 1:1 alkyne:thiol functional group ratio for cross-linking) in anhydrous THF.

-

Add the photoinitiator, DMPA (1-2 mol% with respect to the alkyne functional group).

-

Stir the solution at room temperature to ensure homogeneity.

-

Expose the solution to UV irradiation (365 nm) for a specified time (e.g., 1-2 hours), monitoring the reaction progress by techniques such as FT-IR spectroscopy (disappearance of the ≡C-H and S-H stretching bands).

-

After completion, precipitate the polymer by pouring the reaction mixture into a non-solvent such as cold methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum at room temperature.

Characterization:

The resulting polymer can be characterized by:

-

FT-IR Spectroscopy: To confirm the disappearance of alkyne and thiol peaks and the formation of thioether linkages.

-

Solid-State NMR Spectroscopy: To elucidate the polymer structure.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[4]

-

Cyclic Voltammetry (CV): To investigate the redox behavior of the ferrocene units.[5]

Logical Relationship: Thiol-Yne Polymerization Mechanism

Caption: Mechanism of radical-mediated thiol-yne polymerization.

Electrochemical Polymerization

Electrochemical polymerization allows for the direct deposition of a conductive poly(this compound) film onto an electrode surface. This method is particularly useful for the fabrication of sensors and modified electrodes.

Experimental Protocol: Potentiodynamic Electropolymerization

This protocol describes the deposition of a poly(this compound) film on an Indium Tin Oxide (ITO) coated glass electrode.

Materials:

-

This compound

-

Tetrabutylammonium perchlorate (TBAP) (Supporting Electrolyte)

-

Anhydrous Dichloromethane (DCM)

-

ITO-coated glass slides (Working Electrode)

-

Platinum wire (Counter Electrode)

-

Ag/AgCl electrode (Reference Electrode)

-

Potentiostat/Galvanostat

Procedure:

-

Prepare an electrolyte solution by dissolving this compound (e.g., 10 mM) and TBAP (0.1 M) in anhydrous DCM.

-

Set up a three-electrode electrochemical cell with the ITO-coated glass slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

-

Deoxygenate the electrolyte solution by bubbling with nitrogen gas for at least 15 minutes.

-

Perform electropolymerization by cycling the potential between a suitable range (e.g., 0 V and +1.2 V vs. Ag/AgCl) at a specific scan rate (e.g., 50 mV/s) for a set number of cycles. A polymer film should be observed depositing on the ITO electrode.

-

After polymerization, rinse the modified electrode with fresh DCM to remove any unreacted monomer and electrolyte.

-

Dry the polymer-coated electrode under a stream of nitrogen.

Characterization:

-

Cyclic Voltammetry (CV): To confirm the successful deposition of the redox-active polymer film and to study its electrochemical properties.

-

UV-Vis Spectroscopy: To analyze the optical properties of the polymer film.

-

Scanning Electron Microscopy (SEM): To investigate the morphology of the deposited film.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the film.

Experimental Workflow: Electrochemical Polymerization and Characterization

Caption: Workflow for electrochemical polymerization and analysis.

Living Anionic Polymerization

Living anionic polymerization offers excellent control over the molecular weight and polydispersity of the resulting polymers. This technique involves the initiation of polymerization by a strong nucleophile, with the absence of termination and chain transfer reactions.

Experimental Protocol: Living Anionic Polymerization of this compound

This protocol outlines the synthesis of well-defined poly(this compound) using n-butyllithium (n-BuLi) as an initiator.

Materials:

-

This compound (rigorously purified)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF) (freshly distilled)

-

Methanol (for termination)

-

High-vacuum line and glassware

Procedure:

-

Assemble the reaction glassware under high vacuum and flame-dry to remove any moisture.

-

Introduce anhydrous THF into the reaction flask via cannula transfer under a positive pressure of argon.

-

Cool the THF to -78 °C using a dry ice/acetone bath.

-

Add a solution of this compound in anhydrous THF to the reaction flask via cannula.

-

Initiate the polymerization by the dropwise addition of a calculated amount of n-BuLi solution. The reaction mixture should develop a deep color, indicating the formation of the living anionic species.

-

Allow the polymerization to proceed at -78 °C for a specific time (e.g., 1-4 hours).

-

Terminate the polymerization by adding degassed methanol to the reaction mixture.

-

Allow the solution to warm to room temperature.

-

Precipitate the polymer by pouring the solution into a large excess of a non-solvent like methanol.

-

Isolate the polymer by filtration, wash with methanol, and dry under vacuum.

Characterization:

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the degree of polymerization.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the polymerization of this compound using different methods. Note that these values can vary depending on the specific reaction conditions.

Table 1: Thiol-Yne Polymerization of this compound

| Co-monomer | Initiator | Yield (%) | Molecular Weight (Mn) | PDI (Mw/Mn) |

| 1,6-Hexanedithiol | DMPA (UV) | >90 | Cross-linked (insoluble) | N/A |

| Dithiol-terminated PEG | AIBN (thermal) | 85-95 | Varies with PEG length | 1.5 - 2.5 |

Table 2: Living Anionic Polymerization of this compound

| Initiator | Monomer/Initiator Ratio | Yield (%) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) |

| n-BuLi | 50:1 | >95 | ~10,500 | < 1.1 |

| n-BuLi | 100:1 | >95 | ~21,000 | < 1.1 |

| sec-BuLi | 75:1 | >95 | ~15,800 | < 1.15 |

Applications in Drug Development

Polymers derived from this compound are particularly promising for applications in drug development, primarily due to the redox-responsive nature of the ferrocene unit. The ferrocene moiety can be reversibly oxidized from its neutral, hydrophobic state (Fe²⁺) to a cationic, more hydrophilic ferrocenium state (Fe³⁺). This transition can be triggered by reactive oxygen species (ROS), which are often overproduced in pathological environments such as cancer tissues.

Redox-Responsive Drug Release

Ferrocene-containing polymers can be formulated into nanoparticles that encapsulate therapeutic agents. In the physiological environment, these nanoparticles are stable. However, upon reaching a target site with high levels of ROS, the ferrocene units are oxidized, leading to a change in the polymer's hydrophilicity. This change can cause the nanoparticles to swell or disassemble, triggering the release of the encapsulated drug.

Signaling Pathway: ROS-Triggered Drug Release from Poly(this compound) Nanoparticles

References

- 1. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Ethynylferrocene-Based Electrochemical Sensors

For Researchers, Scientists, and Drug Development Professionals